N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide: is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, typically involves multi-step reactions. One common method involves the use of transition-metal-catalyzed reactions. For instance, the reaction of N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamide with titanium tetraiodide can yield quinazoline derivatives . The reaction conditions often require specific catalysts and solvents, such as dichloro(pentamethylcyclopentadienyl)rhodium(II) dimer in methanol under reflux .
Industrial Production Methods
Industrial production of quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions can be performed using different amines and triazole-2-thiol.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various amines. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used in the treatment of non-small cell lung cancer.
Uniqueness
N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique structural features and diverse biological activities.
Properties
Molecular Formula |
C19H16N4O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c20-16(25)11-5-7-12(8-6-11)21-18(27)19-10-9-15(24)23(19)14-4-2-1-3-13(14)17(26)22-19/h1-8H,9-10H2,(H2,20,25)(H,21,27)(H,22,26) |
InChI Key |
DOTPNFXWUVROFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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